molecular formula C27H30ClN5O B2689534 1-[(5-Chloro-2-methoxyphenyl)methyl]-4-[2,5-dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]piperazine CAS No. 890639-07-3

1-[(5-Chloro-2-methoxyphenyl)methyl]-4-[2,5-dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]piperazine

Cat. No. B2689534
CAS RN: 890639-07-3
M. Wt: 476.02
InChI Key: STAGDLMJSLSLTI-UHFFFAOYSA-N
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Description

1-[(5-Chloro-2-methoxyphenyl)methyl]-4-[2,5-dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]piperazine is a useful research compound. Its molecular formula is C27H30ClN5O and its molecular weight is 476.02. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

  • Anticancer and Antimicrobial Agents : Compounds with structural similarities to the one , particularly those incorporating elements like piperazine, pyrazolo[1,5-a]pyrimidine, and benzofuran, have been synthesized and evaluated for their biological activities. These compounds have shown potential as anticancer and antimicrobial agents, indicating the utility of such chemical structures in developing therapeutic agents. For example, novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker have shown potent bacterial biofilm and MurB enzyme inhibitory activities, suggesting their use in combating bacterial infections and biofilm-related issues (Ahmed E. M. Mekky & S. Sanad, 2020).

  • Anticonvulsant Applications : Derivatives similar in structure have been explored for their anticonvulsant activities, highlighting the potential of such compounds in treating neurological disorders. For instance, derivatives of pyrazolo[3,4-d]pyrimidin-4-one have been synthesized and evaluated for their anti-phosphodiesterase-5 (PDE-5) activity, which is indicative of their potential application in neurological therapeutic areas (Ziqin Su et al., 2021).

  • Receptor Binding and Pharmacological Properties : The synthesis and pharmacological evaluation of compounds with piperazine and pyrazolo[1,5-a]pyrimidine structures have been conducted to assess their receptor binding capabilities and potential therapeutic applications. Such studies are crucial in the discovery and development of new drugs with specific targets (E. Lacivita et al., 2009).

properties

IUPAC Name

7-[4-[(5-chloro-2-methoxyphenyl)methyl]piperazin-1-yl]-2,5-dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30ClN5O/c1-18-5-7-21(8-6-18)26-20(3)30-33-25(15-19(2)29-27(26)33)32-13-11-31(12-14-32)17-22-16-23(28)9-10-24(22)34-4/h5-10,15-16H,11-14,17H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STAGDLMJSLSLTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C3N=C(C=C(N3N=C2C)N4CCN(CC4)CC5=C(C=CC(=C5)Cl)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(5-Chloro-2-methoxyphenyl)methyl]-4-[2,5-dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]piperazine

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